

An In-depth Technical Guide to 5-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-chloropyridine-2,3-dicarboxylic Acid
Cat. No.: B1609988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **5-chloropyridine-2,3-dicarboxylic acid**, a key heterocyclic building block. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and critical applications in the fields of medicinal chemistry and materials science, with a focus on providing actionable insights for laboratory and development settings.

Section 1: Core Identification and Properties

5-Chloropyridine-2,3-dicarboxylic acid is a substituted pyridine derivative whose structural features—a chlorine atom and two carboxylic acid groups—make it a versatile intermediate for organic synthesis.

1.1. Chemical Identity

- Chemical Name: **5-Chloropyridine-2,3-dicarboxylic acid**
- CAS Number: 53636-66-1[1]
- Molecular Formula: C₇H₄ClNO₄[1]
- Molecular Weight: 201.56 g/mol [1]

1.2. Physicochemical Properties

A summary of the key physicochemical data is essential for experimental design, influencing choices in solvents, reaction temperatures, and purification strategies.

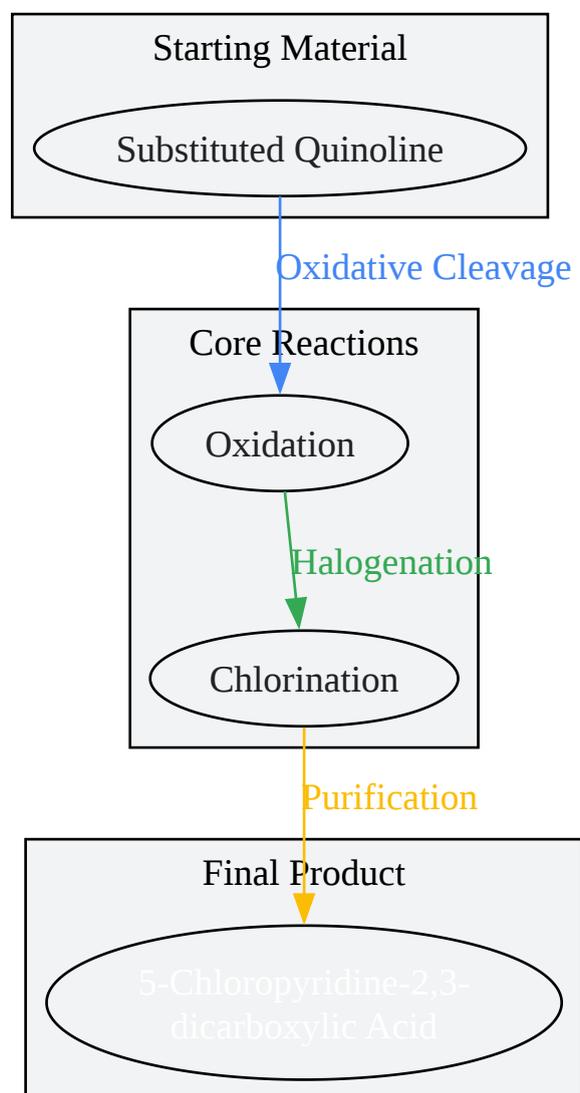
Property	Value	Source
Molecular Weight	201.56 g/mol	[1]
Appearance	White to off-white powder/crystal	
Melting Point	166-171 °C	
Storage Conditions	Sealed in dry, 2-8°C	[1]
SMILES	<chem>O=C(C1=NC=C(Cl)C=C1C(O)=O)O</chem>	[1]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of pyridine dicarboxylic acids often involves the oxidation of a more readily available precursor, such as quinoline. This transformation is a robust and scalable method for producing the desired scaffold.[2]

2.1. Synthesis from Quinoline Precursors

A common and cost-effective method involves a multi-step process starting from quinoline.[2] The rationale for this pathway is the low cost of the starting material and the efficiency of the oxidative cleavage of the benzene ring.



[Click to download full resolution via product page](#)

2.2. Detailed Experimental Protocol: Synthesis of a Related Dicarboxylic Acid

While a direct protocol for **5-chloropyridine-2,3-dicarboxylic acid** is proprietary, a representative synthesis for the parent compound, 2,3-pyridinedicarboxylic acid, illustrates the key steps.^[2] This serves as a validatable template for researchers.

- Oxidation:
 - Charge a reaction vessel with quinoline, sodium chlorate, cupric sulfate, and concentrated sulfuric acid.

- Heat the mixture to approximately 103°C for 12 hours. The cupric sulfate acts as a catalyst for the oxidation, which cleaves the non-heterocyclic ring of quinoline.
- Alkalization & Filtration:
 - After cooling, the reaction mixture is carefully alkalized to precipitate inorganic salts.
 - Filter the mixture. The filtrate contains the sodium salt of 2,3-pyridinedicarboxylic acid.
- Acidification & Isolation:
 - Acidify the filtrate with a strong acid (e.g., HCl) to a pH where the dicarboxylic acid is no longer soluble.
 - The product precipitates out of the solution.
 - Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,3-pyridinedicarboxylic acid.[2]
- Chlorination (Hypothetical Step):
 - Subsequent selective chlorination at the 5-position would be required to yield the final target compound. This step is non-trivial and would require careful optimization to control regioselectivity.

Section 3: Applications in Drug Discovery and Agrochemicals

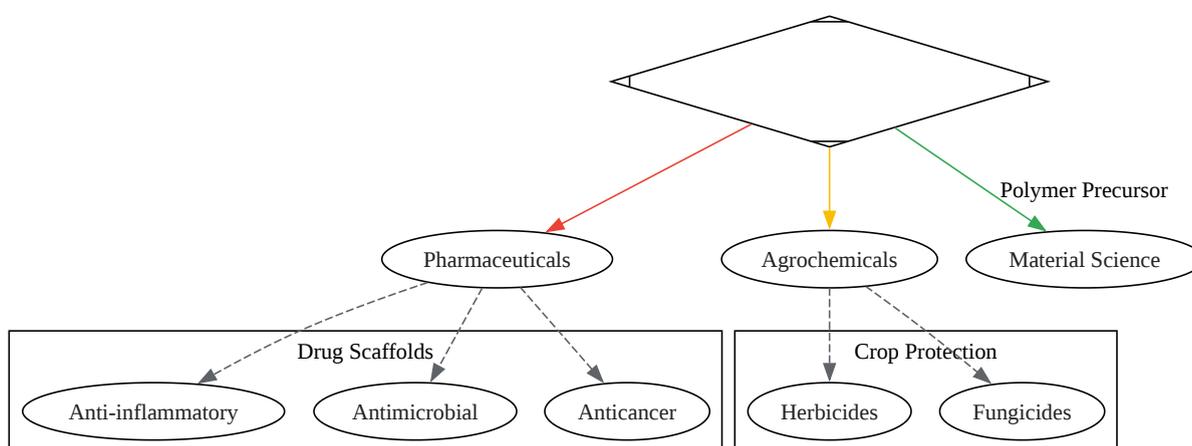
The pyridine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3] Chlorinated pyridine carboxylic acids are crucial intermediates in synthesizing biologically active molecules.[4][5]

3.1. Role as a Synthetic Building Block

5-Chloropyridine-2,3-dicarboxylic acid serves as a versatile starting material. The two carboxylic acid groups can be differentially functionalized (e.g., converted to esters, amides, or acid chlorides), while the chlorine atom can be substituted via nucleophilic aromatic

substitution. This multi-functional nature allows for the creation of diverse molecular libraries for screening.

- **Pharmaceutical Development:** These intermediates are used in synthesizing compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6] The pyridine nitrogen acts as a hydrogen bond acceptor, a key interaction in many enzyme active sites.
- **Agrochemicals:** The chlorinated pyridine framework is integral to the development of modern herbicides and fungicides, contributing to effective crop protection.[4]



[Click to download full resolution via product page](#)

3.2. Case Study: Imidazoline Herbicides

While not a direct application of this specific molecule, the synthesis of Imazapyr, an imidazoline herbicide, relies on a related pyridine-2,3-dicarboxylic acid precursor. This demonstrates the industrial relevance of this class of compounds. The synthesis involves the condensation of the dicarboxylic acid (or its anhydride) with an aminocarbonitrile, showcasing how the dicarboxylate functionality is key to forming the final heterocyclic ring system.

Section 4: Safety, Handling, and Storage

Proper handling of chlorinated organic acids is paramount for laboratory safety.

4.1. Hazard Identification

Based on data for similar compounds, **5-chloropyridine-2,3-dicarboxylic acid** should be handled as a hazardous substance.

- GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Precautionary Statements:
 - Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][8][9]
 - Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[8] If irritation persists, get medical advice.[8]
 - Storage: Store in a well-ventilated place.[8] Keep the container tightly closed in a dry, cool place.[7][10]

4.2. Recommended Laboratory Practices

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure eyewash stations and safety showers are readily accessible.[8]
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.[11]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[8]

References

- 2-Fluoro-5-chloropyridine-3-carboxylic acid - AOBChem. AOBChem. Available at: [\[Link\]](#)

- US4111938A - Preparation of 2,3,5-trichloropyridine. Google Patents.
- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [\[Link\]](#)
- Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. Available at: [\[Link\]](#)
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [\[Link\]](#)
- 5-Chloro-2-picolinic acid | C6H4ClNO2 | CID 2762872. PubChem. Available at: [\[Link\]](#)
- Drug Design and Discovery: Principles and Applications. PMC - NIH. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 53636-66-1|5-Chloropyridine-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloropyridine-2,3-dicarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609988#5-chloropyridine-2-3-dicarboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com